molecular formula C15H13NO4 B1530381 2-(Phthalimido-acetyl)-cyclopentanone CAS No. 1360547-50-7

2-(Phthalimido-acetyl)-cyclopentanone

Cat. No.: B1530381
CAS No.: 1360547-50-7
M. Wt: 271.27 g/mol
InChI Key: VNCNCYYLZRMBNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Phthalimido-acetyl)-cyclopentanone is a cyclopentanone derivative featuring a phthalimido-acetyl substituent at the 2-position of the cyclopentanone ring. This compound belongs to a class of structurally modified ketones designed to enhance specific chemical or biological properties. The phthalimide group, a bicyclic aromatic structure, confers rigidity and electron-withdrawing characteristics, which may influence reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name

2-[2-oxo-2-(2-oxocyclopentyl)ethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c17-12-7-3-6-11(12)13(18)8-16-14(19)9-4-1-2-5-10(9)15(16)20/h1-2,4-5,11H,3,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNCNCYYLZRMBNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)C(=O)CN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701170847
Record name 1H-Isoindole-1,3(2H)-dione, 2-[2-oxo-2-(2-oxocyclopentyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701170847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1360547-50-7
Record name 1H-Isoindole-1,3(2H)-dione, 2-[2-oxo-2-(2-oxocyclopentyl)ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1360547-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Isoindole-1,3(2H)-dione, 2-[2-oxo-2-(2-oxocyclopentyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701170847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

2-(Phthalimido-acetyl)-cyclopentanone is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity involves exploring its chemical properties, mechanisms of action, and effects on various biological systems. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

This compound is characterized by its unique structural features, including the phthalimido and acetyl groups attached to a cyclopentanone ring. The compound's molecular structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is thought to involve the following mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, modulating their activity and influencing various metabolic pathways.
  • Receptor Interaction : It is hypothesized that this compound interacts with certain receptors, potentially altering physiological responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including:

  • Breast Adenocarcinoma (MCF-7)
  • Non-Small Cell Lung Cancer (NCI-H460)
  • CNS Cancer (SF-268)

In vitro evaluations demonstrated that certain derivatives possess a higher inhibitory effect on these cell lines compared to standard treatments, suggesting their potential as therapeutic agents in oncology .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies indicate that it may exhibit activity against a range of bacterial strains, contributing to its potential application in treating infections. The exact mechanisms by which it exerts these effects are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

  • Antitumor Evaluation : A study conducted on the antitumor effects of this compound derivatives revealed significant cytotoxicity against several cancer cell lines. The study utilized standard assays to measure cell viability and apoptosis induction, confirming the compound's efficacy in inhibiting tumor growth .
  • Antimicrobial Activity : Another research project focused on isolating the antimicrobial effects of the compound against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives showed promising results in inhibiting bacterial growth, suggesting their potential for development into new antimicrobial agents.

Data Tables

Biological Activity Cell Line/Organism Effect Observed Reference
AnticancerMCF-7High cytotoxicity
AnticancerNCI-H460Significant inhibition
AntimicrobialVarious BacteriaGrowth inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of cyclopentanone derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Compound Substituents Key Properties Applications References
2-(Phthalimido-acetyl)-cyclopentanone Phthalimido-acetyl group Hypothesized high rigidity, moderate solubility in polar solvents Potential pharmaceutical intermediates -
(E)-2-(3,4-Dimethoxybenzylidene)-cyclopentanone (3e) 3,4-Dimethoxybenzylidene Strong antioxidant (IC₅₀: 8.2 µM), ACE inhibition (IC₅₀: 12.4 µM) Antioxidant therapies, enzyme inhibition
Nectaryl (2-(4-methyl-3-cyclohexen-1-yl propyl)-cyclopentanone) Alkyl-substituted cyclohexenyl group Fruity odor (peach-like), environmentally hazardous (UN 3082) Fragrance industry
2-(Phenylseleno)-cyclopentanone Phenylseleno group High electrophilicity, potential for redox reactions Organic synthesis intermediates
2-(Chlorodifluoroacetyl)-cyclopentanone Chlorodifluoroacetyl group Electrophilic reactivity, stability under acidic conditions Fluorinated compound synthesis

Chemical Reactivity

  • Photochemical Behavior: 2-(2,5-Dimethoxybenzylidene)cyclopentanone oxime O-acetate (441f) undergoes photolysis to yield quinoline derivatives, highlighting the role of aromatic substituents in directing photoreactivity . The phthalimido-acetyl group’s rigid structure may similarly influence photostability or reaction pathways.
  • Solubility and Stability: Phenylseleno- and chlorodifluoroacetyl-substituted cyclopentanones exhibit lower polarity compared to methoxybenzylidene derivatives, affecting their solubility in organic solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Phthalimido-acetyl)-cyclopentanone
Reactant of Route 2
Reactant of Route 2
2-(Phthalimido-acetyl)-cyclopentanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.